molecular formula C9H8Br2 B15426492 1-(2,2-Dibromoethenyl)-2-methylbenzene CAS No. 104464-03-1

1-(2,2-Dibromoethenyl)-2-methylbenzene

Cat. No.: B15426492
CAS No.: 104464-03-1
M. Wt: 275.97 g/mol
InChI Key: YGNQPMGHMBCLOA-UHFFFAOYSA-N
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Description

1-(2,2-Dibromoethenyl)-2-methylbenzene is an organic compound with the molecular formula C9H9Br and a molecular weight of 197.07 g/mol . Its CAS registration number is 889869-30-1 . As a benzyl derivative featuring a dibromoethenyl functional group, this compound serves as a valuable synthetic intermediate or building block in organic chemistry research and development. It is primarily used in laboratory settings for the exploration of novel chemical reactions, including cross-coupling and cyclization reactions, and for the synthesis of more complex molecular structures. Researchers utilize this compound in the development of potential pharmaceuticals and advanced materials, where its structure can be leveraged to introduce specific functional groups into a target molecule. The compound requires careful handling; refer to the Safety Data Sheet for detailed hazard and precautionary information. This product is strictly labeled For Research Use Only and is not intended for human, veterinary, or diagnostic applications .

Properties

CAS No.

104464-03-1

Molecular Formula

C9H8Br2

Molecular Weight

275.97 g/mol

IUPAC Name

1-(2,2-dibromoethenyl)-2-methylbenzene

InChI

InChI=1S/C9H8Br2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-6H,1H3

InChI Key

YGNQPMGHMBCLOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=C(Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(2,2-dibromoethenyl)-2-methylbenzene can be compared to analogs with varying substituents or halogenation patterns. Below is a detailed analysis:

Substituent Effects on Reactivity and Stability

Compound Name Substituent (Position) Molecular Formula Key Reactivity/Application Reference
1-(2,2-Dibromoethenyl)-2-methylbenzene -CH₃ (C2) C₉H₈Br₂ Forms benzothiazines via thiolate addition
1-(2,2-Dibromoethenyl)-4-methoxybenzene -OCH₃ (C4) C₉H₈Br₂O Electron-rich methoxy group directs electrophilic substitution; used in cross-coupling reactions
1-(2,2-Dibromoethenyl)-2-nitrobenzene -NO₂ (C2) C₈H₅Br₂NO₂ Nitro group enhances electrophilicity; potential precursor for amines via reduction
1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene -CF₃ (C4) C₉H₅Br₂F₃ Strong electron-withdrawing CF₃ group modifies reaction pathways (e.g., fluorinated drug intermediates)

Key Observations:

  • Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density of the aromatic ring, facilitating electrophilic substitutions. However, the ortho-methyl group in 1-(2,2-dibromoethenyl)-2-methylbenzene sterically hinders certain reactions, as seen in failed cyclizations with dichloroethenyl analogs .
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance the electrophilicity of the dibromoethenyl group, enabling diverse nucleophilic attacks. For instance, nitro-substituted derivatives may undergo reductive amination .

Halogenation Effects

Replacing bromine with chlorine alters reactivity and stability:

  • 1-(2,2-Dichloroethenyl)-2-methylbenzene : Less reactive due to weaker C-Cl bonds (vs. C-Br), resulting in lower yields of benzothiazine derivatives .
  • Deltamethrin (pyrethroid insecticide) : Contains a dibromovinyl group in a cyclopropane ring, demonstrating the biological relevance of brominated ethenyl motifs in agrochemicals .

Preparation Methods

Stille Coupling with 1,1-Dibromo-1-alkenes

The Stille reaction, employing organostannanes and palladium catalysts, has been adapted for synthesizing 1-(2,2-dibromoethenyl)-2-methylbenzene. In a representative protocol, 1,1-dibromo-1-alkene derivatives react with 2-methylphenylstannane in toluene or 1,4-dioxane using tris(2-furyl)phosphine (TFP) as a ligand. This method achieves stereospecific formation of (Z)-bromoalkenes in yields exceeding 70% for most substrates. Electron-deficient arylstannanes, however, exhibit reduced efficiency, particularly with ortho- or para-methoxy substituents.

Sonogashira Cross-Coupling Followed by Dibromination

A two-step approach involves Sonogashira coupling of 2-methylphenylacetylene with aryl halides, followed by dibromination. For example, coupling 2-methylphenylacetylene with iodobenzene under Pd(PPh₃)₂Cl₂ catalysis forms 2-methylstyrene, which undergoes bromination using Br₂ in CCl₄ to yield the target compound. This method affords moderate yields (55–65%) but requires careful control of bromination stoichiometry to avoid over-bromination.

C–H Functionalization Strategies

Palladium-Catalyzed γ-C(sp³)-H Alkenylation

Recent advances in C–H activation enable direct introduction of the dibromoethenyl group into 2-methylbenzene derivatives. Using Pd(OAc)₂ (10 mol%), PivOK (0.2 equiv), and K₂CO₃ in 1,2-dichloroethane (DCE) at 120°C, 2-methyl-N-(pyridin-2-yl)benzamide undergoes γ-C(sp³)-H alkenylation with (2,2-dibromoethenyl)benzene. This one-pot method achieves 72% yield, with exclusive Z-selectivity. Substrates bearing electron-withdrawing groups (e.g., -CF₃) require extended reaction times but maintain comparable efficiency.

Hydrozirconation/Bromination of Alkynes

Hydrozirconation of 2-methylphenylacetylene with Cp₂ZrHCl, followed by treatment with Br₂, provides a stereocontrolled route to 1-(2,2-dibromoethenyl)-2-methylbenzene. This method leverages the regioselective addition of zirconium to terminal alkynes, affording the (Z)-isomer in 85% yield. The reaction proceeds under mild conditions (−78°C to room temperature) and avoids toxic stannanes.

Classical Dibromoolefination Methods

Ramirez Dibromoolefination

The Ramirez reaction converts ketones to 1,1-dibromoalkenes using CBr₄ and PPh₃. Applied to 2-methylacetophenone, this method produces 1-(2,2-dibromoethenyl)-2-methylbenzene in 68% yield under flow chemistry conditions. Key advantages include short reaction times (10–15 minutes) and scalability, though stoichiometric PPh₃ generates triphenylphosphine oxide as a byproduct.

Corey-Fuchs Reaction

The Corey-Fuchs protocol, originally designed for alkyne synthesis, has been adapted for dibromoolefins. Treatment of 2-methylbenzaldehyde with CBr₄ and PPh₃ in DMSO/aqueous KOH at room temperature yields the target compound in 60% yield. This method is notable for its mild conditions but suffers from competing aldol side reactions with electron-rich aldehydes.

Comparative Analysis of Synthetic Methods

Method Starting Material Catalyst/Reagents Yield (%) Key Advantages Limitations
Stille Coupling 1,1-Dibromo-1-alkene Pd(OAc)₂, TFP 70–85 High stereoselectivity Sensitive to electron-donating groups
Sonogashira/Bromination 2-Methylphenylacetylene Pd(PPh₃)₂Cl₂, Br₂ 55–65 Modular alkyne functionalization Multi-step process
γ-C(sp³)-H Alkenylation 2-Methylbenzamide derivative Pd(OAc)₂, PivOK 65–72 Atom-economical, one-pot Requires directing group
Hydrozirconation/Bromination 2-Methylphenylacetylene Cp₂ZrHCl, Br₂ 80–85 Mild conditions, high Z-selectivity Air-sensitive zirconocene reagent
Ramirez Reaction 2-Methylacetophenone CBr₄, PPh₃ 65–68 Rapid, scalable Phosphine oxide waste
Corey-Fuchs Reaction 2-Methylbenzaldehyde CBr₄, KOH/DMSO 55–60 Room-temperature operation Competing aldol condensation

Mechanistic Insights and Optimization

Stereochemical Outcomes

The Z-configuration of 1-(2,2-dibromoethenyl)-2-methylbenzene predominates in transition metal-catalyzed methods due to syn-addition mechanisms. For instance, in Stille coupling, oxidative addition of the 1,1-dibromo-1-alkene to Pd(0) generates a Pd(II) intermediate, which undergoes transmetallation with the arylstannane to retain stereochemistry. Conversely, radical pathways in Ramirez reactions favor E/Z mixtures unless stabilized by conjugation.

Solvent and Ligand Effects

Polar aprotic solvents (e.g., DMF) enhance alkynylation side products in Stille couplings, while nonpolar solvents (toluene) favor mono-brominated alkenes. Electron-rich ligands like tris(4-methoxyphenyl)phosphine suppress β-hydride elimination, critical for preserving the dibromoethenyl moiety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2-Dibromoethenyl)-2-methylbenzene, and how can their efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via bromination of a styrene precursor or Pd-catalyzed cross-coupling. For example, bromination of 2-methylstyrene with Br₂ in a non-polar solvent (e.g., CCl₄) under controlled conditions yields the dibromoethenyl group. Optimization involves adjusting reaction stoichiometry (excess Br₂), temperature (0–25°C), and catalytic additives (e.g., FeBr₃) to minimize side reactions like ring bromination. Characterization via GC-MS and NMR ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2,2-Dibromoethenyl)-2-methylbenzene, and what key spectral features should researchers expect?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm, multiplet), methyl group (δ ~2.3 ppm, singlet), and ethenyl protons (δ ~6.1 ppm, singlet due to symmetry).
  • ¹³C NMR : Signals for Br-substituted carbons (δ ~110–120 ppm) and aromatic carbons (δ ~125–140 ppm).
  • MS : Molecular ion peak at m/z 262 (C₈H₆Br₂⁺) with isotopic patterns characteristic of bromine.
  • IR : C-Br stretching (~550–650 cm⁻¹) and C=C stretching (~1600 cm⁻¹). X-ray crystallography resolves stereoelectronic effects .

Q. How does the electronic nature of the dibromoethenyl group influence the compound's reactivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The electron-withdrawing dibromoethenyl group deactivates the benzene ring, directing EAS to the para position relative to the methyl group. Competitive reactivity at the ethenyl group (e.g., elimination or substitution) can occur under harsh conditions. Control experiments with model substrates (e.g., 2-methylbiphenyl) help distinguish regioselectivity trends .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported reaction outcomes involving 1-(2,2-Dibromoethenyl)-2-methylbenzene under varying catalytic conditions?

  • Methodological Answer : Divergent yields in cross-coupling reactions (e.g., Suzuki-Miyaura) may arise from catalyst poisoning by bromide ions or steric hindrance from the methyl group. Systematic studies should:

  • Compare Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Use bulky ligands (e.g., SPhos) to mitigate steric effects.
  • Monitor bromide scavengers (e.g., Ag₂O) to improve turnover .

Q. How can computational chemistry methods be applied to predict the regioselectivity of cross-coupling reactions involving 1-(2,2-Dibromoethenyl)-2-methylbenzene?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict coupling sites. Key steps:

  • Optimize geometries of possible intermediates (e.g., Pd-π complexes).
  • Calculate activation energies for coupling at ethenyl vs. aromatic positions.
  • Validate with experimental kinetic data (e.g., Hammett plots) .

Q. What are the challenges in elucidating the crystal structure of 1-(2,2-Dibromoethenyl)-2-methylbenzene derivatives, and how can they be addressed using modern X-ray diffraction techniques?

  • Methodological Answer : Challenges include poor crystal growth due to low melting points or conformational flexibility. Solutions:

  • Use co-crystallization agents (e.g., 1,3,5-triiodobenzene).
  • Optimize slow evaporation in mixed solvents (e.g., CHCl₃/hexane).
  • Apply synchrotron radiation for high-resolution data on microcrystals.
  • Refinement software (e.g., SHELXL) accounts for bromine anisotropy .

Notes

  • Structural data from ChemSpider (ID: 142042) and PubChem (CID: 7436-90-0) are prioritized .
  • Advanced methodologies integrate experimental and computational approaches to address mechanistic ambiguities.

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